Cas no 1098588-16-9 (Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate)

Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate is a brominated pyridopyrimidine derivative with a hydroxyl group and an ester functional group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. The presence of both bromine and hydroxyl groups enhances its reactivity, enabling selective functionalization for further derivatization. The ethyl ester moiety improves solubility in organic solvents, facilitating purification and handling. Its rigid heterocyclic core makes it valuable for constructing biologically active scaffolds. This compound is particularly useful in medicinal chemistry for designing kinase inhibitors and other therapeutic candidates due to its structural diversity and synthetic flexibility.
Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate structure
1098588-16-9 structure
商品名:Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate
CAS番号:1098588-16-9
MF:C10H8N3O3Br
メガワット:298.09282
CID:1040178
PubChem ID:70700766

Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
    • Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate
    • AK-88217
    • ANW-67451
    • CTK8C1917
    • KB-252595
    • Ethyl2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
    • DB-342928
    • ethyl 2-bromo-8-oxo-5H-pyrido[3,2-d]pyrimidine-7-carboxylate
    • 1098588-16-9
    • Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
    • DTXSID00743561
    • Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate
    • MDL: MFCD17392812
    • インチ: InChI=1S/C10H8BrN3O3/c1-2-17-9(16)5-3-12-6-4-13-10(11)14-7(6)8(5)15/h3-4H,2H2,1H3,(H,12,15)
    • InChIKey: OZAVEYRXDQJYHT-UHFFFAOYSA-N
    • ほほえんだ: CCOC(=O)C1=CNC2=CN=C(Br)N=C2C1=O

計算された属性

  • せいみつぶんしりょう: 296.97490g/mol
  • どういたいしつりょう: 296.97490g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 372
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 81.2Ų

Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E075505-50mg
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate
1098588-16-9
50mg
$ 360.00 2022-06-05
Alichem
A029186024-5g
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
1098588-16-9 95%
5g
$4351.30 2023-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1632662-1g
Ethyl 2-bromo-8-oxo-5,8-dihydropyrido[3,2-d]pyrimidine-7-carboxylate
1098588-16-9 98%
1g
¥14445.00 2024-08-09
Alichem
A029186024-1g
Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate
1098588-16-9 95%
1g
$1503.48 2023-09-04
TRC
E075505-100mg
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate
1098588-16-9
100mg
$ 595.00 2022-06-05
Chemenu
CM166945-1g
Ethyl 2-bromo-8-hydroxypyrido-[3,2-d]pyrimidine-7-carboxylate
1098588-16-9 95%
1g
$1431 2023-11-25

Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate 関連文献

Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylateに関する追加情報

Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate (CAS No. 1098588-16-9): A Key Intermediate in Modern Pharmaceutical Research

Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate (CAS No. 1098588-16-9) is a highly significant intermediate in the realm of pharmaceutical chemistry, playing a crucial role in the synthesis of novel therapeutic agents. This compound, characterized by its intricate pyrido-pyrimidine core structure, has garnered considerable attention due to its potential applications in the development of drugs targeting various diseases, including cancer and inflammatory disorders.

The molecular structure of Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate encompasses a brominated pyrido-pyrimidine scaffold, which is a hallmark of many bioactive molecules. The presence of both hydroxyl and carboxylate functional groups provides multiple sites for chemical modification, enabling the design of derivatives with enhanced pharmacological properties. This structural versatility makes it an invaluable building block for medicinal chemists.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors that modulate the activity of kinases and other enzymes involved in disease pathways. Pyrido-pyrimidine derivatives have emerged as a prominent class of compounds due to their ability to interact with biological targets with high specificity. Among these, Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate has been explored as a precursor for synthesizing kinase inhibitors, particularly those targeting tyrosine kinases implicated in cancer progression.

One of the most compelling aspects of this compound is its potential in the development of targeted therapies for solid tumors. Preclinical studies have demonstrated that derivatives of pyrido-pyrimidine structures can inhibit the growth of cancer cells by interfering with critical signaling pathways such as the MAPK and PI3K/AKT pathways. The bromine atom in Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate serves as a handle for further functionalization, allowing researchers to introduce additional substituents that enhance binding affinity and selectivity.

The carboxylate group at the 7-position provides an opportunity for conjugation with other pharmacophores, enabling the creation of prodrugs or dual-action therapeutics. This feature is particularly valuable in oncology, where combination therapies are often required to overcome drug resistance. Moreover, the hydroxyl group at the 8-position can be modified to introduce solubilizing moieties or to fine-tune metabolic stability, ensuring that the final drug candidate exhibits optimal pharmacokinetic profiles.

Recent advances in computational chemistry have further accelerated the discovery process for novel drug candidates derived from Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate. Molecular docking studies have identified promising scaffolds that can be optimized to improve binding interactions with target proteins. These computational approaches complement traditional synthetic strategies by providing insights into structural modifications that can enhance drug efficacy and reduce off-target effects.

The pharmaceutical industry has also shown interest in leveraging this compound for the development of treatments for inflammatory diseases such as rheumatoid arthritis and psoriasis. Pyrido-pyrimidine derivatives have been reported to modulate inflammatory cytokine production by inhibiting key transcription factors and signaling cascades. The ability to fine-tune the structure of Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate allows for the creation of compounds that selectively target inflammatory pathways without compromising safety.

In conclusion, Ethyl 2-bromo-8-hydroxypyrido-3,2-dpyrimidine-7-carboxylate represents a versatile intermediate with broad applications in pharmaceutical research. Its unique structural features and functional groups make it an ideal candidate for designing next-generation therapeutics targeting cancer, inflammation, and other debilitating diseases. As research continues to uncover new biological targets and synthetic methodologies, this compound is poised to play an increasingly important role in drug discovery and development.

おすすめ記事

推奨される供給者
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zhangzhou Sinobioway Peptide Co.,Ltd.
Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd